硫酸镁六水合物

描述

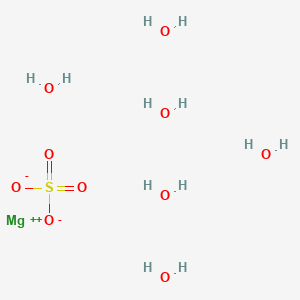

Magnesium sulfate hexahydrate, also known as Magnesium sulfate hydrate (1:1:6), is a compound with the molecular formula H12MgO10S . It is a moderately water and acid soluble Magnesium source for uses compatible with sulfates . Sulfate compounds are salts or esters of sulfuric acid formed by replacing one or both of the hydrogens with a metal .

Synthesis Analysis

Magnesium sulfate hexahydrate can be synthesized by the dehydration of magnesium sulfate heptahydrate at 40°C and 25 hPa . Another method involves the sulfation of magnesium oxide .Molecular Structure Analysis

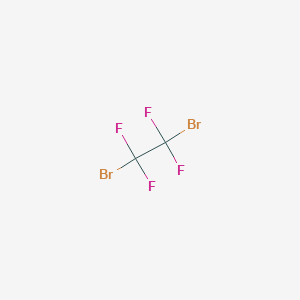

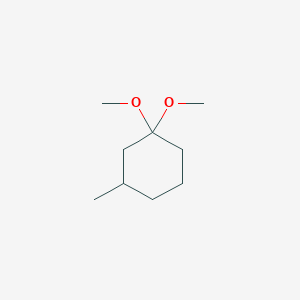

The molecular structure of Magnesium sulfate hexahydrate consists of Magnesium ions (Mg2+), sulfate ions (SO4 2-), and six water molecules . The average mass of this compound is 228.459 Da .Chemical Reactions Analysis

The dehydration reaction of Magnesium sulfate hexahydrate has been studied for its application in heat storage . The reaction involves the diffusion of water molecules in the solid solution followed by the transfer of these molecules from the surface to the atmosphere .Physical And Chemical Properties Analysis

Magnesium sulfate hexahydrate is a white crystalline solid . It is soluble in water but not in ethanol . The compound has an average mass of 228.459 Da and a Monoisotopic mass of 228.000153 Da .科学研究应用

重症监护中的神经保护

硫酸镁 (MgSO4),包括其六水合物形式,被广泛用作重症监护病房 (ICU) 中的神经保护剂。它在镁离子的稳态中起着至关重要的作用,镁离子对身体器官的正常功能至关重要。它在 ICU 中的使用部分是由于在这些环境中的患者中低镁血症(血液中镁含量低)的高发病率 (Panahi 等人,2017)。

溶解度和稳定性特性

硫酸镁六水合物表现出有趣的溶解度特性。它在 40°C 以下形成稳定的六水合物,在 40°C 以上形成三水合物。有趣的是,亚稳态六水合物可以在明显高于此转变温度的温度下沉淀。硫酸镁的存在可以增加亚硫酸镁的溶解度 (Nývlt,2001)。

储热应用

硫酸镁六水合物由于其在脱水和水化反应中的特性,在储热方面具有潜在的应用。这些反应对于低温下的紧凑型季间储热特别感兴趣。硫酸镁六水合物的脱水反应,特别是在低温和水蒸气压下,是优化其在热能储存系统中使用的关键重点 (Okhrimenko 等人,2020)。

小儿麻醉应用

在小儿麻醉中,硫酸镁由于其多方面的作用(包括镇痛、肌肉松弛和潜在的器官保护)而充当“超级佐剂”。其广泛的应用、安全性以及低成本使其成为小儿麻醉中的有价值化合物 (Eizaga Rebollar 等人,2017)。

水合物的热力学数据

已研究包括六水合物形式在内的各种硫酸镁水合物的热力学性质,以便更好地了解它们在不同温度和湿度条件下的稳定性和行为。对于这些水合物的物理和化学稳定性很重要的应用,这项研究至关重要 (Grevel & Majzlan,2009)。

麻醉中的镁输注

硫酸镁输注用于麻醉,特别是针对它们与麻醉剂的相互作用以及它们在控制惊厥中的作用。了解高镁血症的药理学对于麻醉师很重要,尤其是在广泛使用硫酸镁的产科实践中 (James,1992)。

作用机制

安全和危害

Magnesium sulfate hexahydrate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, sweep up and shovel into suitable containers for disposal .

属性

IUPAC Name |

magnesium;sulfate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.H2O4S.6H2O/c;1-5(2,3)4;;;;;;/h;(H2,1,2,3,4);6*1H2/q+2;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCMVPFWAIAFRIH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12MgO10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622774 | |

| Record name | Magnesium sulfate--water (1/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17830-18-1 | |

| Record name | Magnesium sulfate--water (1/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Z)-2-nitroethenyl]benzene](/img/structure/B104005.png)

![Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)](/img/structure/B104033.png)